molecular formula C28H24F12N2O4 B2377877 ethyl (2E)-3-[3,5-bis(trifluoromethyl)phenyl]-3-[(2-{[(1E)-1-[3,5-bis(trifluoromethyl)phenyl]-3-ethoxy-3-oxoprop-1-en-1-yl]amino}ethyl)amino]prop-2-enoate CAS No. 1354455-09-6

ethyl (2E)-3-[3,5-bis(trifluoromethyl)phenyl]-3-[(2-{[(1E)-1-[3,5-bis(trifluoromethyl)phenyl]-3-ethoxy-3-oxoprop-1-en-1-yl]amino}ethyl)amino]prop-2-enoate

Cat. No.: B2377877
CAS No.: 1354455-09-6
M. Wt: 680.491
InChI Key: VDQQEHOGTHMEQA-JFMUQQRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated aromatic ester with a complex structure featuring two 3,5-bis(trifluoromethyl)phenyl groups, conjugated enamine linkages, and an ethyl ester moiety.

Properties

IUPAC Name

ethyl (E)-3-[3,5-bis(trifluoromethyl)phenyl]-3-[2-[[(E)-1-[3,5-bis(trifluoromethyl)phenyl]-3-ethoxy-3-oxoprop-1-enyl]amino]ethylamino]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24F12N2O4/c1-3-45-23(43)13-21(15-7-17(25(29,30)31)11-18(8-15)26(32,33)34)41-5-6-42-22(14-24(44)46-4-2)16-9-19(27(35,36)37)12-20(10-16)28(38,39)40/h7-14,41-42H,3-6H2,1-2H3/b21-13+,22-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQQEHOGTHMEQA-JFMUQQRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NCCNC(=CC(=O)OCC)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/NCCN/C(=C/C(=O)OCC)/C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)\C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24F12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (2E)-3-[3,5-bis(trifluoromethyl)phenyl]-3-[(2-{[(1E)-1-[3,5-bis(trifluoromethyl)phenyl]-3-ethoxy-3-oxoprop-1-en-1-yl]amino}ethyl)amino]prop-2-enoate, identified by the CAS number 1354455-09-6, is a complex organic compound notable for its potential biological activities. The trifluoromethyl groups in its structure are known to enhance pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C28H24F12N2O4, with a molecular weight of 680.5 g/mol. The presence of multiple trifluoromethyl groups significantly influences its lipophilicity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of antimicrobial and anticancer properties. The trifluoromethyl phenyl moiety is associated with improved pharmacodynamics and has been shown to exhibit potent activity against various bacterial strains.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of compounds containing the 3,5-bis(trifluoromethyl)phenyl group. For instance:

CompoundMinimum Biofilm Eradication Concentration (MBEC)Bacterial Strain
Compound 111 µg/mLStaphylococcus aureus
Compound 281 µg/mLStaphylococcus aureus
Compound 294 µg/mLEnterococcus faecalis

These compounds demonstrated superior efficacy compared to traditional antibiotics like vancomycin and daptomycin, indicating their potential as novel antimicrobial agents .

The mechanism through which these compounds exert their biological effects often involves inhibition of key enzymes or receptors. For example, a related compound with a similar structure was found to inhibit the steroid 5α-reductase type 1 (SRD5A1), which plays a crucial role in androgen-dependent diseases. The half-maximal inhibitory concentration (IC50) for this inhibition was determined to be approximately 1.44 µM with low cytotoxicity .

Case Studies

One notable case study involved the evaluation of the compound's effect on human keratinocyte cells. The compound exhibited significant inhibition of dihydrotestosterone (DHT) production while maintaining high cell viability at sub-cytotoxic concentrations. This suggests its potential application in treating conditions linked to androgen excess, such as benign prostatic hyperplasia .

Safety and Toxicity Profile

The safety profile of this compound has been assessed through cytotoxicity tests on various cell lines. Results indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, the parent compound maintains relative safety at therapeutic doses .

Comparison with Similar Compounds

Research Findings and Data

Table: Comparative Chromatographic Behavior
Compound Retention Time (SFC) Eluent Conditions Reference
Target Compound Not reported Likely requires high CO₂:MeOH ratio (e.g., 70:30) Estimated
Analog 1 (Isomer 1) 1.610 min 20% MeOH-DMEA (0.2%) in CO₂, Chiralpak® OD
Analog 1 (Isomer 2) 2.410 min Same as above

Insight: The target compound’s higher fluorine content would likely increase retention time in SFC, requiring stronger modifiers (e.g., methanol) for elution .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity, and what purification methods are recommended?

  • Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, stoichiometry) due to the compound’s trifluoromethyl groups and conjugated enoate system. A stepwise approach is recommended:

Coupling reactions : Use carbodiimide-based coupling agents (e.g., HATU or EDCI) for amide bond formation, as demonstrated in analogous trifluoromethylphenyl derivatives .

Purification : Chromatography (silica gel or preparative HPLC) is critical. Supercritical Fluid Chromatography (SFC) with chiral columns (e.g., Chiralpak® IC) can resolve stereoisomers, achieving >95% purity .

Validation : Confirm purity via NMR, high-resolution mass spectrometry (HRMS), and HPLC-UV.

Q. How should researchers handle and store this compound to ensure stability?

  • Answer :

  • Storage : Keep at –20°C in airtight, light-protected containers under inert gas (argon or nitrogen) to prevent hydrolysis of the ester and enoate groups .
  • Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid contact with oxidizing agents or moisture, as trifluoromethyl groups may degrade under harsh conditions .

Q. What spectroscopic techniques are essential for characterizing its structure?

  • Answer :

  • NMR : ¹⁹F NMR is critical for identifying trifluoromethyl environments, while ¹H-¹³C HMBC confirms conjugation in the enoate system.
  • FT-IR : Detect ester carbonyl (C=O, ~1700 cm⁻¹) and enamine (N–H, ~3300 cm⁻¹) stretches.
  • X-ray crystallography : Resolve stereochemistry if single crystals are obtainable, though crystallization may require non-polar solvents (e.g., hexane/ethyl acetate) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced photophysical or catalytic properties?

  • Answer :

  • DFT Calculations : Model HOMO-LUMO gaps to predict electronic transitions. For example, trifluoromethyl groups lower LUMO energy, enhancing electron-deficient character for charge-transfer applications .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility (e.g., in DMSO or THF).
  • Case Study : Integrated computational-experimental workflows (e.g., for maleimide derivatives) reduced trial-and-error synthesis by 40% .

Q. What experimental strategies resolve contradictions between predicted and observed reactivity in non-covalent interactions?

  • Answer :

  • Hypothesis Testing : If computational models underestimate π-π stacking (e.g., between trifluoromethylphenyl rings), use isothermal titration calorimetry (ITC) to quantify binding affinities experimentally .
  • Crystallographic Analysis : Resolve supramolecular packing to identify unaccounted van der Waals or halogen bonding interactions .
  • Revised Models : Incorporate polarizable force fields (e.g., AMOEBA) for accurate trifluoromethyl interaction modeling .

Q. How can Design of Experiments (DoE) optimize reaction yields while minimizing side products?

  • Answer :

  • Factor Screening : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, in analogous enoate syntheses, solvent polarity (ε > 20) reduced enol ether byproducts by 30% .
  • Response Surface Methodology (RSM) : Maximize yield via central composite designs. A case study on diphenyldiazomethane synthesis achieved 85% yield with DoE .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.